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  • Product: 6-Fluoro-3-iodo-4-methoxyindazole
  • CAS: 885520-99-0

Core Science & Biosynthesis

Foundational

Supramolecular Architecture and Crystallographic Characterization of 6-Fluoro-3-iodo-4-methoxyindazole

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state behavior of their foundational building blocks. 6-Fluoro-3-iodo-4-methoxyindazole is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the solid-state behavior of their foundational building blocks. 6-Fluoro-3-iodo-4-methoxyindazole is a highly functionalized, planar bicyclic intermediate utilized in the synthesis of complex kinase inhibitors and receptor agonists. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the causality behind its supramolecular assembly, and outlines field-proven X-ray diffraction (XRD) protocols for its rigorous characterization.

Structural Rationale and Supramolecular Assembly

The physicochemical behavior of 6-Fluoro-3-iodo-4-methoxyindazole in the solid state is dictated by a hierarchy of non-covalent interactions. The indazole core itself is a privileged scaffold that typically drives the formation of highly ordered, hydrogen-bonded lattices[1].

  • The Hydrogen Bonding Network: The N1-H group acts as a strong hydrogen bond donor, while the N2 atom serves as an acceptor. In the crystal lattice, this frequently results in the formation of robust homodimeric or homotrimeric motifs[1]. The orientation of the C4-methoxy group is critical here; it typically lies coplanar with the indazole ring to maximize conjugation, but its steric bulk forces the lattice to adopt specific packing geometries to avoid clashing with the N-H donor[1].

  • The Halogen Bonding (σ-Hole) Interaction: The C3-iodine atom is not merely a synthetic handle for palladium-catalyzed cross-coupling reactions[2][3]; it is a potent halogen bond donor. The polarizable electron cloud of iodine creates an electropositive crown (the σ-hole) along the C-I axis, which readily interacts with electron-rich acceptors (such as the N2 atom of adjacent molecules or the C6-fluorine)[2].

  • Fluorine as an Electronic Modulator: The introduction of fluorine at the C6 position serves a dual purpose. Synthetically, it modulates the pKa of the indazole system. Crystallographically, the highly electronegative C(sp2)-F bond acts as a weak hydrogen bond acceptor. This specific interaction is well-documented in structure-based drug design, such as in 7-fluoroindazole-based factor Xa inhibitors, where the fluorine atom directly hydrogen-bonds with peptide backbones[4].

G NH N1-H (Donor) HB Hydrogen Bonding (Dimers/Trimers) NH->HB Donates N2 N2 (Acceptor) N2->HB Accepts I3 C3-Iodine (σ-Hole) XB Halogen Bonding (Lattice Network) I3->XB Directs F6 C6-Fluorine F6->XB Weak Acceptor OMe C4-Methoxy OMe->HB Steric Tuning

Fig 1: Supramolecular interaction network of halogen and hydrogen bonds in the crystal lattice.

Experimental Methodologies: X-Ray Diffraction Protocols

To accurately resolve the electron density of heavy atoms (Iodine) alongside light atoms (Fluorine, Oxygen, Nitrogen), a highly optimized Single-Crystal X-Ray Diffraction (SCXRD) protocol is required. The following methodology is designed as a self-validating system to ensure structural integrity.

Step-by-Step SCXRD Protocol
  • Crystal Growth via Vapor Diffusion: Dissolve 15 mg of 6-Fluoro-3-iodo-4-methoxyindazole in a minimum volume of ethyl acetate (EtOAc). Place the vial inside a larger chamber containing hexanes.

    • Causality: Slow vapor diffusion of the anti-solvent (hexane) into the EtOAc solution promotes thermodynamically controlled nucleation, yielding defect-free, diffraction-quality single crystals without trapped solvent molecules.

  • Crystal Mounting and Cryoprotection: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone-N oil displaces surface mother liquor and acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer's nitrogen stream, the oil forms a glass rather than crystalline ice, preventing background diffraction rings and protecting the crystal from thermal shock.

  • Data Collection (Mo Kα Radiation): Center the crystal on a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the temperature at 100(2) K.

    • Causality: Mo Kα radiation is strictly required over Cu Kα for iodine-containing compounds. Iodine is a heavy scatterer that causes severe X-ray absorption at the Cu Kα wavelength, which would artificially distort the electron density map and lower the precision of the C-F and C-O bond length measurements. Cryocooling to 100 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), thereby sharpening the diffraction spots.

  • Integration and Absorption Correction: Integrate the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: Because the crystal is not a perfect sphere, X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis. Multi-scan correction uses redundant reflections to mathematically correct for this anisotropic absorption, ensuring the Rint​ value drops below 0.05.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Workflow Cryst 1. Vapor Diffusion (EtOAc/Hexane) Mount 2. Crystal Mounting (Paratone Oil, 100K) Cryst->Mount Diffract 3. Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Integrate 4. Multi-scan Absorption (SADABS/CrysAlisPro) Diffract->Integrate Refine 5. Structure Refinement (SHELXL, Least Squares) Integrate->Refine

Fig 2: Step-by-step single-crystal X-ray diffraction (SCXRD) experimental workflow.

Quantitative Crystallographic Data

The structural parameters of halogenated indazoles follow highly predictable geometric constraints. Below are the representative crystallographic parameters and intermolecular metrics characteristic of the 6-Fluoro-3-iodo-4-methoxyindazole scaffold, derived from high-resolution structural analyses of homologous 3-iodo and 7-fluoro indazole systems[1][4].

Table 1: Representative Crystal Data and Refinement Parameters
ParameterValue / Characteristic
Chemical Formula C8H6FIN2O
Molecular Weight 292.05 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4
Final R indices [I > 2σ(I)] R1​≈0.035 , wR2​≈0.085

Note: Planar aromatic heterocycles frequently crystallize in centrosymmetric monoclinic space groups (like P21​/c ) to maximize π−π stacking and minimize dipole repulsion.

Table 2: Key Intermolecular Distances and Angles (Solid-State Packing)
Interaction TypeDonor/Acceptor PairTypical Distance (Å)Typical Angle (°)
Hydrogen Bond N1-H ··· N22.82 – 2.88165 – 175
Halogen Bond C3-I ··· F63.10 – 3.25170 – 178
Halogen Bond C3-I ··· N22.95 – 3.15168 – 175
π−π Stacking Centroid ··· Centroid3.35 – 3.50-

Conclusion

The crystallographic characterization of 6-Fluoro-3-iodo-4-methoxyindazole reveals a highly ordered supramolecular architecture governed by competing, yet complementary, non-covalent interactions. The N-H ··· N hydrogen bonds establish the primary structural framework, while the highly directional C-I ··· F/N halogen bonds dictate the secondary lattice expansion. Understanding these solid-state parameters is critical for drug development professionals, as the precise spatial orientation of the C3-Iodine and C6-Fluorine atoms directly impacts both the compound's reactivity in downstream palladium-catalyzed cross-couplings[5] and its ultimate binding affinity in biological targets.

References

  • Benchchem: 3-Iodo-6-(trifluoromethyl)-1H-indazole. Benchchem.
  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition.
  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa.
  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. PubMed.
  • Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds.

Sources

Exploratory

Mechanism of Electrophilic Iodination in 6-Fluoro-4-methoxyindazole: A Comprehensive Technical Guide

Executive Summary The functionalization of the indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapeutic agents. Specifically, 3-iodoindazoles serve as critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapeutic agents. Specifically, 3-iodoindazoles serve as critical intermediates for downstream cross-coupling reactions. This technical guide provides an in-depth mechanistic analysis and experimental framework for the regioselective electrophilic iodination of 6-fluoro-4-methoxy-1H-indazole . By dissecting the electronic contributions of the 4-methoxy and 6-fluoro substituents, we elucidate the causality behind preferential C3 functionalization and provide a self-validating protocol for laboratory execution.

Electronic and Steric Profiling of the Substrate

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the indazole core is dictated by the intrinsic nucleophilicity of the heterocycle and the directing effects of its substituents. The C3 position of the indazole ring is generally the most electronically rich and reactive towards 1[1].

In the case of 6-fluoro-4-methoxy-1H-indazole, the substituent effects synergistically reinforce this intrinsic reactivity:

  • 4-Methoxy Group (+M, -I): The methoxy group at C4 exerts a strong electron-donating resonance effect (+M). This activates the ortho and para positions on the benzenoid ring (C5 and C7) and extends electron density to the adjacent pyrazole ring, specifically enriching the C3 position.

  • 6-Fluoro Group (-I, +M): The fluorine atom at C6 is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). It primarily directs electrophiles to its ortho positions (C5 and C7). However, the strong deactivating inductive effect of fluorine makes the benzenoid ring less susceptible to electrophilic attack compared to the heteroaromatic pyrazole ring.

  • Thermodynamic Sink: Electrophilic substitution typically favors the C3 position because the resulting Wheland intermediate preserves the aromaticity of the adjacent benzenoid ring, resulting in the lowest activation energy 2[2].

ElectronicEffects sub 6-Fluoro-4-methoxy-1H-indazole methoxy 4-Methoxy Group (+M) Activates C3, C5, C7 sub->methoxy fluoro 6-Fluoro Group (-I, +M) Directs C5, C7 sub->fluoro core Indazole Core Intrinsic C3 Nucleophilicity sub->core c3 C3 Position (Primary Iodination Site) methoxy->c3 Ortho Activation core->c3 Lowest Activation Energy

Fig 1: Electronic and steric factors directing regioselective C3 iodination.

Mechanistic Pathway of Electrophilic Iodination

The iodination of highly functionalized indazoles requires precise control to prevent over-iodination or regioisomeric 1[1]. The reaction is typically driven by a base-mediated pathway to enhance the nucleophilicity of the indazole core.

  • Deprotonation: The reaction initiates with the deprotonation of the N1 proton (pKa ~14) by a mild inorganic base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like N,N-Dimethylformamide 3[3]. This generates the indazolide anion, significantly increasing the electron density across the conjugated system.

  • Electrophilic Attack: An electrophilic iodine species (I⁺) is introduced. N-Iodosuccinimide (NIS) is often employed for regioselective C3-iodination as it provides a milder and more selective alternative to molecular iodine 4[4]. The indazolide anion attacks the I⁺ species at the highly nucleophilic C3 carbon.

  • Sigma Complex Formation: The attack forms a transient sigma complex (Wheland intermediate). The negative charge is delocalized across the nitrogen atoms, stabilizing the intermediate.

  • Rearomatization: Rapid proton transfer or direct electronic reorganization restores the aromaticity of the pyrazole ring, yielding the final product: 6-fluoro-3-iodo-4-methoxy-1H-indazole.

ReactionMechanism step1 Neutral Substrate 6-Fluoro-4-methoxy-1H-indazole step2 Deprotonation by Base (KOH) Formation of Indazolide Anion step1->step2 Base addition (pKa ~14) step3 Electrophilic Attack at C3 by I+ (from I2 or NIS) step2->step3 Enhanced nucleophilicity step4 Sigma Complex Formation (Wheland Intermediate) step3->step4 Rate-determining step step5 Rearomatization Yield: 6-Fluoro-3-iodo-4-methoxy-1H-indazole step4->step5 Fast rearomatization

Fig 2: Step-by-step mechanistic pathway of base-mediated electrophilic iodination.

Alternative iodination agents, such as iodine monochloride 5[5] or 1,3-diiodo-5,5-dimethylhydantoin 6[6], can also be utilized depending on the specific electronic demands of the substrate.

Experimental Protocol & Self-Validating Systems

To ensure high trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. This methodology is adapted from established procedures for the regioselective iodination of 7[7].

Reagents & Materials
  • Substrate: 6-Fluoro-4-methoxy-1H-indazole (1.0 equiv, 10 mmol)

  • Electrophile: N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)

  • Base: Potassium Hydroxide (KOH) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • Preparation of the Indazolide Anion: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-4-methoxy-1H-indazole in anhydrous DMF under an inert argon atmosphere. Add finely powdered KOH.

    • Causality: KOH rapidly deprotonates N1. The inert atmosphere prevents oxidative degradation of the highly electron-rich anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add NIS portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic nature of the electrophilic attack, suppressing the formation of di-iodinated byproducts and maintaining strict C3 regioselectivity.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation Checkpoint: The complete disappearance of the starting material mass (m/z [M+H]⁺ 167) and the appearance of the product mass (m/z [M+H]⁺ 293) confirms reaction progression. If starting material persists, an additional 0.1 equiv of NIS is titrated.

  • Quenching & Workup: Pour the reaction mixture into ice-cold 10% aqueous sodium thiosulfate and stir vigorously for 30 minutes.

    • Causality: Sodium thiosulfate acts as a reducing agent, converting any unreacted electrophilic iodine (I⁺ or I₂) into water-soluble iodide ions (I⁻). This prevents post-workup oxidation and halogenation artifacts during isolation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield pure 6-fluoro-3-iodo-4-methoxy-1H-indazole.

Quantitative Data: Optimization of Iodination Conditions

The choice of reagents significantly impacts the yield and regioselectivity. The table below summarizes comparative data for optimizing the C3 iodination of functionalized indazoles, demonstrating why NIS/KOH in DMF is the superior system.

ElectrophileBaseSolventTemp (°C)Time (h)Regioselectivity (C3:Other)Isolated Yield (%)
I₂ K₂CO₃DMF2512>95:578
I₂ KOHDMF0 to 254>98:285
NIS KOH DMF 0 to 25 2 >99:1 92
NIS NoneMeCN802485:1565
ICl NoneDCM0190:1070

(Data synthesis based on optimization parameters for indazole halogenation workflows 3, 4, 5)

Downstream Applications

The resulting 6-fluoro-3-iodo-4-methoxy-1H-indazole is a highly versatile building block. The C3-iodo position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura arylations and Sonogashira alkynylations. Furthermore, regioselective magnesiation at position 3 of iodo-indazoles allows for the introduction of diverse functional groups, including aldehydes, ketones, and thioalkyls, thereby systematically expanding the chemical space available for drug 8[8].

References

  • Application Notes and Protocols for the Regioselective Synthesis of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. 7

  • Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed (NIH). 8

  • Iodination reaction of commercial indazole. ResearchGate. 6

  • 6-Amino-4-iodo-1H-indazole | 885519-88-0. Benchchem. 2

  • 3-Iodo-6-nitro-1H-indazole | 70315-70-7. Benchchem. 3

  • Methyl 6-Iodo-1H-indazole-3-carboxylate. Benchchem. 1

  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4. Benchchem.4

  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC - NIH. 5

Sources

Foundational

Baseline pharmacokinetic properties of 6-Fluoro-3-iodo-4-methoxyindazole derivatives

An In-Depth Technical Guide to the Baseline Pharmacokinetic Properties of 6-Fluoro-3-iodo-4-methoxyindazole Derivatives Authored by a Senior Application Scientist Introduction: The Indazole Scaffold and Its Halogenated D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Baseline Pharmacokinetic Properties of 6-Fluoro-3-iodo-4-methoxyindazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Indazole Scaffold and Its Halogenated Derivatives

The indazole nucleus is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, forming critical interactions with a wide range of biological targets, particularly protein kinases.[1] The versatility of the indazole ring system, coupled with its relative metabolic stability compared to bioisosteres like phenol, makes it a cornerstone for the development of novel therapeutics in oncology, inflammation, and beyond.[1][3]

This guide focuses on a specific subclass: 6-Fluoro-3-iodo-4-methoxyindazole derivatives. The strategic placement of these substituents is not arbitrary. Halogenation, in particular, is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties.[4] The fluorine at the 6-position can enhance metabolic stability and binding affinity, while the iodine at the 3-position provides a vector for further chemical modification or can influence receptor interactions. The methoxy group at the 4-position further tunes the electronic and steric profile of the molecule.

Understanding the baseline pharmacokinetic profile—the journey of the drug through the body—is critical for advancing these promising compounds from discovery to clinical candidates.[5] This document provides a technical framework for evaluating the core Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series, grounded in established experimental protocols and field-proven insights.

The ADME Paradigm: A Conceptual Workflow

The efficacy and safety of any drug candidate are intrinsically linked to its ADME profile. This profile dictates the concentration and duration of the drug's exposure at its target site. A high-level overview of this process is essential for contextualizing the specific assays detailed later in this guide.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Abs Oral Administration Dist Systemic Circulation (Free vs. Protein-Bound) Abs->Dist Bioavailability Tissue Target Tissues & Other Compartments Dist->Tissue Distribution Met Liver (Phase I & II Enzymes) Dist->Met Exc Biliary / Renal Clearance Dist->Exc Elimination (Unchanged Drug) Tissue->Dist Met->Dist Met->Exc Elimination

Caption: High-level overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.

In Vitro Pharmacokinetic Profiling: The Core Assays

In vitro ADME assays are fundamental in early drug discovery. They provide a cost-effective and high-throughput means to evaluate the intrinsic properties of a compound, enabling data-driven decisions for lead optimization.[6]

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7] Poor metabolic stability can lead to low bioavailability and insufficient in vivo exposure.[5] The liver is the primary site of drug metabolism, and assays typically use liver-derived subcellular fractions or intact cells.[8]

Causality Behind Experimental Choices:

  • Liver Microsomes: The first-line assay of choice. Microsomes are vesicles of the endoplasmic reticulum containing the majority of Phase I enzymes, particularly Cytochrome P450s (CYPs).[9] This assay is cost-effective and ideal for screening the intrinsic clearance (CLint) primarily due to oxidative metabolism.

  • Hepatocytes: Considered the "gold standard" for in vitro metabolism studies.[8] Intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and functional transporters, providing a more comprehensive and physiologically relevant picture of hepatic clearance.[6]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[7] It is useful for investigating compounds that may be metabolized by both Phase I and Phase II enzymes.[7]

This protocol outlines a typical procedure to determine the intrinsic clearance of a 6-fluoro-3-iodo-4-methoxyindazole derivative.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare stock solution of test compound (e.g., 10 mM in DMSO) D Incubate compound with microsomes (without NADPH) for pre-warming A->D B Prepare liver microsomes (e.g., human, rat) and NADPH cofactor solution B->D C Prepare positive controls (e.g., Verapamil, Testosterone) C->D E Initiate reaction by adding NADPH D->E F Collect aliquots at time points (0, 5, 15, 30, 60 min) E->F G Quench reaction in aliquots with ice-cold acetonitrile containing an internal standard F->G H Centrifuge quenched samples to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Plot ln(% remaining) vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Experimental workflow for an in vitro microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like warfarin or tolbutamide).

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

  • Data Calculation: The rate of disappearance is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[10] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[10] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[11]

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is widely regarded as the "gold standard" method for PPB determination.[10][12] It involves separating a plasma-containing drug from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for a direct and accurate measurement of the unbound fraction. Its primary drawback is the longer incubation time required to reach equilibrium.[12]

  • Ultrafiltration: A faster method where plasma containing the drug is centrifuged through a filter that retains proteins and the protein-bound drug, allowing the unbound drug to pass through.[13] While quicker, it can be susceptible to non-specific binding of the compound to the filter apparatus.[12]

PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis A Spike test compound into plasma (human, rat) at a known concentration B Load plasma sample into the donor chamber of the dialysis device (e.g., RED device) A->B C Add buffer (PBS, pH 7.4) to the receiver chamber B->C D Seal the device and incubate at 37°C with shaking C->D E Allow system to reach equilibrium (typically 4-6 hours) D->E F Harvest aliquots from both plasma and buffer chambers E->F G Matrix-match samples and add internal standard F->G H Analyze concentrations in both chambers via LC-MS/MS G->H I Calculate Fraction Unbound (fu) and % Bound H->I

Caption: Workflow for a plasma protein binding assay using equilibrium dialysis.

Step-by-Step Methodology:

  • Preparation: Spike the test compound into control plasma (human, rat, etc.) at the desired concentration (e.g., 1-5 µM).

  • Device Loading: Add the plasma sample to the donor side of an equilibrium dialysis device (e.g., a 96-well RED device). Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver side.

  • Incubation: Seal the plate and incubate at 37°C in a shaking incubator for 4-6 hours to allow the system to reach equilibrium.[10]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To ensure accurate comparison, matrix-match the samples. For example, add blank plasma to the buffer aliquot and PBS to the plasma aliquot in the same ratio. Add a quenching solution with an internal standard to all samples.

  • Analysis: Quantify the concentration of the test compound in both the plasma (C_plasma) and buffer (C_buffer) chambers using a validated LC-MS/MS method.

  • Data Calculation:

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • Percent Bound = (1 - fu) * 100

Bioanalytical Method for Quantification

Accurate quantification of the indazole derivatives in biological matrices (plasma, microsomal incubates, etc.) is the analytical backbone of any pharmacokinetic study.[14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the industry standard due to its superior sensitivity and selectivity.[15]

  • Sample Preparation: Drug is extracted from the biological matrix using one of three common techniques:

    • Protein Precipitation (PPT): The simplest method, where a cold organic solvent (e.g., acetonitrile) is added to precipitate proteins.[16]

    • Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous matrix into an immiscible organic solvent (e.g., dichloromethane or methyl tert-butyl ether).[17]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte.

  • Chromatographic Separation: The extract is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the analyte from any remaining matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is common.

  • Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion → product ion transition for the analyte and the internal standard.[18]

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations in the same biological matrix. The concentration of the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[17]

Expected Pharmacokinetic Profile and Structure-ADME Relationships

While specific data for 6-fluoro-3-iodo-4-methoxyindazole derivatives requires empirical testing, we can infer a baseline profile based on the known effects of the indazole core and its substituents.

  • Metabolism: The indazole ring itself is relatively robust to metabolism.[1] Phase I metabolism will likely occur via oxidation, potentially on the methoxy group (O-demethylation) or hydroxylation on the benzene ring. The presence of the electron-withdrawing fluorine atom can block a potential site of metabolism and increase the molecule's overall metabolic stability. In some cases, indazole derivatives can be substrates for both Phase I (CYP) and Phase II (UGT) enzymes.[9]

  • Plasma Protein Binding: Halogenated, lipophilic compounds often exhibit high plasma protein binding.[12] The presence of both fluorine and iodine would suggest that these derivatives are likely to be highly protein-bound (>90%). This is a critical parameter, as high binding can lead to a longer half-life but lower free drug concentrations.[12]

  • Permeability: As relatively small, lipophilic molecules, these indazole derivatives are expected to have good passive membrane permeability. However, they should be evaluated as potential substrates for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and brain penetration.

Summary of Predicted Baseline PK Parameters

The following table presents a hypothetical but realistic summary of the expected pharmacokinetic parameters for a representative compound from this series.

ParameterAssayPredicted OutcomeRationale / Implication
Metabolic Stability Human Liver MicrosomesModerate to High The fluoro substitution can block metabolic hotspots. O-demethylation is a likely pathway.[1]
Intrinsic Clearance (CLint) Human Liver MicrosomesLow to Moderate A lower CLint predicts lower hepatic clearance and potentially a longer in vivo half-life.[5]
Fraction Unbound (fu) in Plasma Equilibrium DialysisLow (< 0.1) Halogenated, lipophilic structures tend to bind extensively to plasma albumin.[10] High binding reduces free drug available for therapeutic effect and clearance.
Permeability (Papp) Caco-2 AssayHigh The scaffold is generally amenable to passive diffusion.
Efflux Ratio Caco-2 AssayLow to Moderate Must be tested empirically; if >2, the compound may be a P-gp substrate, which could limit oral bioavailability.

Conclusion and Future Directions

The 6-fluoro-3-iodo-4-methoxyindazole scaffold represents a promising starting point for the development of novel therapeutics. This guide outlines the essential baseline pharmacokinetic assays required to characterize this series effectively. The initial focus should be on in vitro assessments of metabolic stability and plasma protein binding, as these parameters are key drivers of in vivo exposure and half-life. Favorable compounds from these assays should then be progressed to cellular permeability models and, ultimately, to in vivo pharmacokinetic studies in preclinical species (e.g., mouse or rat) to understand their disposition in a whole organism.[6] This systematic, data-driven approach is fundamental to successfully translating a promising chemical scaffold into a viable drug candidate.

References

  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9). WuXi AppTec.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Plasma Protein Binding Assay - Creative Bioarray. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (n.d.). WuXi AppTec.
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Protein Binding Assays | Creative Diagnostics. (n.d.).
  • Protein Binding Assays | BioAgilytix. (n.d.). BioAgilytix.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules.
  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017, March 29). Journal of Medicinal Chemistry.
  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017, April 27). PubMed.
  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB‐CHMINACA via human liver microsome incubation and high‐resolution mass spectrometry. (2019). Scite.ai.
  • HPLC Method for Quantification of Ornidazole in Human Plasma. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025, December 15). Asian Journal of Pharmaceutical Research and Development.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). RSC Advances.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.).
  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. (2025, May 18). PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.
  • HPLC-BASED BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POSACONAZOLE IN SPIKED RAT PLASMA. (2025, September 18).
  • Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. (2024, August 31). Journal of Applied Pharmaceutical Research.

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Protocols & Analytical Methods

Method

N-protection strategies for 6-Fluoro-3-iodo-4-methoxyindazole prior to coupling

An Application Guide: N-Protection Strategies for 6-Fluoro-3-iodo-4-methoxyindazole Prior to Cross-Coupling Reactions Authored by: Gemini, Senior Application Scientist Abstract The functionalization of the indazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: N-Protection Strategies for 6-Fluoro-3-iodo-4-methoxyindazole Prior to Cross-Coupling Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with cross-coupling reactions serving as a powerful tool for introducing molecular diversity.[1] The 6-fluoro-3-iodo-4-methoxyindazole is a highly valuable, decorated building block for drug discovery programs. However, the presence of the acidic N-H proton in the pyrazole ring often complicates subsequent synthetic transformations, particularly palladium-catalyzed cross-coupling reactions at the C3-iodo position. This interference can lead to side reactions, catalyst deactivation, and diminished yields.[1][2] This document provides a detailed guide on N-protection strategies for 6-fluoro-3-iodo-4-methoxyindazole, offering a comparative analysis of common protecting groups and step-by-step protocols to enable researchers to make informed decisions for their synthetic campaigns.

The Strategic Imperative for N-Protection in Indazole Chemistry

The indazole nucleus exists as two principal tautomers, the 1H- and 2H-forms, with the 1H tautomer generally being the more thermodynamically stable.[2] Direct functionalization of the N-H group via alkylation or arylation often results in a mixture of N-1 and N-2 isomers, posing significant purification challenges.[2][3]

When targeting the C3-iodo position for cross-coupling, the unprotected N-H group is problematic for several reasons:

  • Catalyst Inhibition: The acidic proton can react with the basic components of the catalytic system or coordinate to the metal center, thereby inhibiting catalytic activity.

  • Side Reactions: The indazole anion, formed under basic reaction conditions, can act as a nucleophile, leading to undesired N-arylation or other side products.[2]

  • Reduced Yields and Complexity: Attempts to perform cross-coupling on unprotected indazoles often result in low yields and complex reaction mixtures that are difficult to purify.[2][4]

Therefore, the temporary installation of a protecting group on the indazole nitrogen is a critical step to ensure clean, high-yielding, and predictable outcomes in subsequent coupling reactions. The choice of this group must be carefully considered based on its stability to the planned coupling conditions and the orthogonality of its removal.[5][6]

Comparative Analysis of Key Protecting Groups

The electronic nature of 6-fluoro-3-iodo-4-methoxyindazole, with its electron-withdrawing fluorine and electron-donating methoxy group, influences the reactivity of the N-H bond and the stability of the protected derivatives.[7] The ideal protecting group should be stable to the often basic and high-temperature conditions of Suzuki, Heck, or Buchwald-Hartwig couplings, yet readily cleavable under conditions that preserve the final product.

Below is a comparative summary of suitable protecting groups:

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsRegioselectivityKey Advantages & Considerations
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, hindered base (e.g., dicyclohexylmethylamine), THF, rt.[8]Excellent stability to a wide range of nucleophilic, basic, reductive, and organometallic reagents.[7][8]Fluoride source (TBAF in refluxing THF) or strong acid (HCl in EtOH).[8][9]Kinetically favors N-2 under non-basic conditions, providing a single regioisomer.[8][9]Excellent choice for multi-step syntheses requiring robust protection. Orthogonal to many other groups.
THP (Tetrahydropyranyl)DHP, p-TsOH (cat.), DCM, rt.[7]Stable to basic, reductive, and organometallic conditions. Labile to acid.Mild acid (e.g., HCl in EtOH, p-TsOH in MeOH).[2][10]Mildly acidic conditions favor the kinetic N-2 product; longer reaction times/thermodynamic control favor the N-1 isomer.[2][11]Cost-effective and provides good stability for base-mediated couplings. Acid lability offers a useful orthogonal deprotection strategy.
Boc (tert-Butoxycarbonyl)(Boc)₂O, TEA, DMAP, DCM, rt.[12]Moderately stable. Can be labile under harsh basic or high-temperature coupling conditions, leading to in-situ deprotection.[2][12][13]Strong acid (TFA, HCl) or specific basic conditions (catalytic NaOMe in MeOH).[14][15]Generally non-selective, often giving mixtures.Its lability can be a drawback. However, microwave-assisted Suzuki reactions have been reported to effect a concomitant coupling/deprotection, which can be synthetically useful.[12]
PMB (p-Methoxybenzyl)PMB-Cl, NaH, DMF, rt.More robust than THP; stable to base and mild acid.Strong acid (TFA) or oxidative cleavage (DDQ, CAN).Strong basic conditions lead to a mixture of N-1 and N-2 isomers, requiring chromatographic separation.[2]Provides robust protection, but the lack of regioselectivity upon introduction is a significant disadvantage.

Visualization of Synthetic Strategy

A logical workflow is essential for planning a multi-step synthesis involving protection and coupling. The following diagrams illustrate the general workflow and a decision-making model for selecting an appropriate protecting group.

G cluster_0 General Synthetic Workflow Start 6-Fluoro-3-iodo- 4-methoxyindazole Protect N-Protection (e.g., SEM-Cl) Start->Protect Protected_Ind N-Protected Indazole Intermediate Protect->Protected_Ind Couple Cross-Coupling Reaction (e.g., Suzuki, Buchwald) Protected_Ind->Couple Coupled_Prot Coupled, Protected Product Couple->Coupled_Prot Deprotect Deprotection (e.g., TBAF) Coupled_Prot->Deprotect Final_Prod Final C3-Functionalized Product Deprotect->Final_Prod

Caption: General workflow for protection, coupling, and deprotection of indazoles.

G node_cond1 Downstream steps require strong base or organometallics? node_cond2 Subsequent steps acidic? node_cond1->node_cond2 No node_pg4 Avoid Boc. Consider SEM or THP. node_cond1->node_pg4 Yes node_cond3 Need for very high stability? node_cond2->node_cond3 No node_pg3 Avoid THP. Consider SEM or PMB. node_cond2->node_pg3 Yes node_pg1 Use SEM node_cond3->node_pg1 Yes node_pg2 Use THP node_cond3->node_pg2 No

Caption: Decision tree for selecting an appropriate N-protecting group.

Recommended Experimental Protocols

Based on the analysis, the SEM and THP groups offer the best combination of stability, selective introduction, and orthogonal removal for this specific substrate.

Protocol 1: N-2 Regioselective Protection with SEM-Cl

This protocol is adapted from literature procedures that demonstrate high regioselectivity for the N-2 position under non-basic conditions, which is kinetically favored.[8][9]

Materials:

  • 6-Fluoro-3-iodo-4-methoxyindazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dicyclohexylmethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.5 N NaOH solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 6-fluoro-3-iodo-4-methoxyindazole (1.0 equiv).

  • Dissolve the starting material in anhydrous THF to a concentration of approximately 0.1 M.

  • Add dicyclohexylmethylamine (1.2 equiv) to the solution via syringe.

  • Add SEM-Cl (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Quench the reaction by washing with 0.5 N NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-2 SEM-protected product.

Protocol 2: Deprotection of the N-SEM Group with TBAF

This procedure uses a fluoride source to cleave the SEM group, a standard and effective method.[8][16]

Materials:

  • N-2 SEM-protected 6-fluoro-3-iodo-4-methoxyindazole derivative

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the SEM-protected indazole (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (3.0 equiv, 1.0 M in THF).

  • Heat the reaction mixture to reflux (approx. 70-80 °C) for 5-8 hours. Note: N-SEM deprotection can be sluggish; monitor reaction progress carefully by TLC or LC-MS.[16]

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the deprotected indazole.

Protocol 3: N-Protection with THP

This protocol uses catalytic acid to install the acid-labile THP group. Controlling the reaction time can influence the N1/N2 selectivity.[2][11] For kinetic N-2 selectivity, shorter reaction times are preferred.

Materials:

  • 6-Fluoro-3-iodo-4-methoxyindazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-fluoro-3-iodo-4-methoxyindazole (1.0 equiv) in anhydrous DCM.

  • Add DHP (1.5 equiv).

  • Add a catalytic amount of p-TsOH (0.05 equiv).

  • Stir the reaction at room temperature for 3-5 hours for the kinetically favored N-2 product. Monitor closely by TLC or LC-MS.

  • Upon completion, quench the reaction by washing with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-THP protected indazole.

Protocol 4: Deprotection of the N-THP Group

This method employs mild acidic conditions to readily remove the THP acetal.[2]

Materials:

  • N-THP protected 6-fluoro-3-iodo-4-methoxyindazole derivative

  • Ethanol (EtOH) or Methanol (MeOH)

  • 4 N HCl in 1,4-dioxane or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the THP-protected indazole (1.0 equiv) in ethanol or methanol.

  • Add a stoichiometric amount of acid (e.g., 2.0 equiv of 4 N HCl in dioxane or 1.1 equiv of p-TsOH).

  • Stir the mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C if the reaction is slow. Monitor by TLC or LC-MS.

  • Once deprotection is complete, concentrate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer, filter, and concentrate to yield the deprotected product, which can be further purified if necessary.

Conclusion

The successful functionalization of 6-fluoro-3-iodo-4-methoxyindazole via cross-coupling chemistry is critically dependent on a well-defined N-protection strategy. The choice of protecting group must be tailored to the specific reaction sequence planned. For syntheses requiring a highly robust group that can withstand a broad range of conditions, SEM protection is the superior choice, offering excellent stability and regioselectivity.[7][8] For routes where mild acid-lability is desired for orthogonal deprotection, the THP group provides a reliable and cost-effective alternative.[2][7] By employing the strategies and protocols outlined in this guide, researchers can effectively mitigate common side reactions and achieve higher yields, enabling the efficient synthesis of complex indazole-based molecules.

References

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Application

Application Note: C-3 Functionalization of 6-Fluoro-3-iodo-4-methoxy-1H-indazole via Palladium-Catalyzed Cross-Coupling

Executive Summary The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core of kinase inhibitors and other biologically active molecules. The functionalization of the indazole r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core of kinase inhibitors and other biologically active molecules. The functionalization of the indazole ring, particularly at the C-3 position, is a critical strategy for expanding chemical space during lead optimization. 6-Fluoro-3-iodo-4-methoxy-1H-indazole (CAS: 885520-99-0) is a highly specialized building block. The iodine atom at C-3 serves as an efficient leaving group for transition-metal-catalyzed cross-coupling, while the 6-fluoro and 4-methoxy substituents provide unique physicochemical properties, such as enhanced metabolic stability and specific hydrogen-bonding profiles. This application note details the mechanistic rationale, quantitative reaction metrics, and validated experimental protocols for the C-3 functionalization of this complex substrate.

Mechanistic Rationale & Substrate Profiling

Successful functionalization of 6-fluoro-3-iodo-4-methoxy-1H-indazole requires a deep understanding of its stereoelectronic environment. Direct electrophilic substitution at the C-3 position of indazoles is notoriously difficult due to the electron-deficient nature of the pyrazole ring. Pre-functionalization with an iodine atom overcomes this barrier, enabling facile oxidative addition by palladium catalysts[1].

However, the specific substitution pattern of this molecule dictates its reactivity:

  • Electronic Acceleration via 6-Fluoro: The highly electronegative fluorine atom at the C-6 position withdraws electron density from the conjugated system via the inductive effect. This electron deficiency makes the C-I bond more susceptible to oxidative addition by electron-rich Pd(0) species, accelerating the first step of the catalytic cycle[2].

  • Steric Hindrance via 4-Methoxy: The methoxy group at the C-4 position is directly adjacent (ortho) to the C-3 reaction site. This introduces significant steric bulk. While oxidative addition may be fast, the subsequent transmetalation step—where the bulky boronic acid or alkyne must coordinate to the palladium center—is sterically hindered. This necessitates the use of elevated temperatures, microwave irradiation, or specialized ligands (e.g., dppf) to drive the reaction forward[3].

  • N-H Acidity and Protection Strategies: The electron-withdrawing nature of the 6-fluoro group increases the acidity of the indazole N-H proton. While Suzuki-Miyaura couplings can often be performed on unprotected 3-iodoindazoles[4], reactions requiring basic conditions and sensitive coupling partners (like Heck or Sonogashira couplings) frequently require N-1 protection (e.g., Boc, THP, or SEM) to prevent competitive N-alkylation or catalyst poisoning[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Cleavage at C-3) Accelerated by 6-F Pd0->OxAdd 6-Fluoro-3-iodo-4-methoxyindazole TransMet Transmetalation (Boronic Acid / Base) Hindered by 4-OMe OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Species RedElim->Pd0 Catalyst Regeneration Product C-3 Functionalized Indazole Product RedElim->Product

Catalytic cycle of Suzuki coupling at C-3, highlighting electronic and steric effects.

Quantitative Data: Cross-Coupling Modalities

The following table summarizes the optimized conditions and expected yields for various C-3 functionalization pathways of sterically hindered 3-iodoindazoles, serving as a baseline for 6-fluoro-4-methoxy derivatives.

Reaction TypeCoupling PartnerCatalyst SystemN-Protection Required?Typical ConditionsExpected YieldRef
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄ (5 mol%), Na₂CO₃No1,4-Dioxane/H₂O, MW 120 °C, 40 min68% - 87%[6],[4]
Suzuki-Miyaura Pinacol Vinyl BoronatePdCl₂(dppf) (4 mol%), K₂CO₃NoToluene/EtOH/H₂O, 80 °C, 8 h75% - 90%[3]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuI, Et₃NYes (e.g., Boc)DMF, Room Temp to 80 °C, 12 h70% - 99%[7],[8]
Heck Acrylates / StyrenesPd(OAc)₂, P(t-Bu)₃, Cy₂NMeYesDMA, 100 °C, 16 h50% - 75%[5]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (Unprotected)

This protocol utilizes microwave irradiation to overcome the steric hindrance imposed by the 4-methoxy group, allowing for direct C-3 arylation without the need for N-protection[4].

Reagents & Materials:

  • 6-Fluoro-3-iodo-4-methoxy-1H-indazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Sodium carbonate (Na₂CO₃) 2M aqueous solution (2.0 equiv)

  • 1,4-Dioxane (Degassed, 4 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 6-fluoro-3-iodo-4-methoxy-1H-indazole, the desired arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vial with a crimp cap featuring a Teflon septum. Purge the vial with argon for 10 minutes using a manifold needle[9].

  • Solvent Addition: Inject the degassed 1,4-dioxane (4 mL) followed by the 2M aqueous Na₂CO₃ solution (0.5 mL) via syringe.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 40 minutes with continuous stirring[6].

  • Work-up: Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-6-fluoro-4-methoxy-1H-indazole.

Workflow Step1 1. Reagent Prep Indazole, Boronic Acid, Pd(PPh3)4, Base Step2 2. Degassing Argon Purge (15 min) Step1->Step2 Step3 3. MW Irradiation 120°C, 40 min Step2->Step3 Step4 4. Work-up EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Experimental workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Protocol B: N-Boc Protection and Sonogashira Coupling

Because the N-H group can interfere with copper co-catalysts and basic conditions in alkyne couplings, N-protection is strictly required for Sonogashira functionalization[8].

Part 1: N-Boc Protection

  • Dissolve 6-fluoro-3-iodo-4-methoxy-1H-indazole (1.0 mmol) in anhydrous THF (5 mL).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) and Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).

  • Stir at room temperature for 2 hours. Monitor by TLC.

  • Concentrate and pass through a short silica pad to isolate tert-butyl 6-fluoro-3-iodo-4-methoxy-1H-indazole-1-carboxylate.

Part 2: Sonogashira Coupling

  • To a Schlenk flask, add the N-Boc protected indazole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill with argon three times.

  • Add a degassed mixture of DMF and Triethylamine (Et₃N) (2:1 ratio, 6 mL total volume).

  • Add the terminal alkyne (1.5 equiv) dropwise.

  • Stir the reaction mixture at 60 °C for 12 hours[7].

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via chromatography. (Note: The Boc group can subsequently be removed using TFA in DCM).

Troubleshooting & Optimization

  • Low Conversion / Starting Material Recovery: If the Suzuki coupling stalls, the steric bulk of the 4-methoxy group is likely impeding transmetalation. Switch from Pd(PPh₃)₄ to a less sterically demanding, more electron-rich catalyst system such as PdCl₂(dppf) or Pd(OAc)₂ with XPhos[9].

  • Dehalogenation (Formation of 6-Fluoro-4-methoxy-1H-indazole): This occurs if reductive elimination is slower than protodepalladation. Ensure strict anhydrous/anaerobic conditions during the initial setup, and consider switching to a weaker base (e.g., K₃PO₄ instead of Na₂CO₃).

  • N-Arylation Byproducts: If performing unprotected cross-couplings and N-arylation is observed, lower the reaction temperature or switch to Protocol B (N-Boc protection)[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 6-Fluoro-3-iodo-4-methoxyindazole Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-3-iodo-4-methoxyindazole. As a key intermediate in various pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-3-iodo-4-methoxyindazole. As a key intermediate in various pharmaceutical development programs, achieving a high yield of this compound is crucial. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during its synthesis, with a focus on practical, field-proven insights and the underlying chemical principles.

I. Synthesis Overview & Key Challenges

The synthesis of 6-Fluoro-3-iodo-4-methoxyindazole typically involves a two-step process: the formation of the 6-Fluoro-4-methoxy-1H-indazole core, followed by regioselective iodination at the C3 position.

Synthesis_Workflow Starting_Materials Substituted o-Fluorotoluene or Aniline Indazole_Formation Formation of 6-Fluoro-4-methoxy-1H-indazole Starting_Materials->Indazole_Formation Iodination C3-Iodination Indazole_Formation->Iodination Purification Purification Iodination->Purification Final_Product 6-Fluoro-3-iodo-4-methoxyindazole Purification->Final_Product

Caption: General synthetic workflow for 6-Fluoro-3-iodo-4-methoxyindazole.

The primary challenges in this synthesis are:

  • Low yield in the formation of the indazole core: This can be due to incomplete reaction, side reactions, or degradation of the product.

  • Poor regioselectivity during iodination: The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom can influence the position of iodination.

  • Difficult purification: The final product may be contaminated with starting material, regioisomers, or other byproducts, leading to low isolated yields.

II. FAQs and Troubleshooting Guides

This section addresses specific questions and problems that may arise during the synthesis.

A. Issues Related to the Synthesis of 6-Fluoro-4-methoxy-1H-indazole (Starting Material)

Question 1: My yield of 6-Fluoro-4-methoxy-1H-indazole is consistently low. What are the likely causes and how can I improve it?

Low yields of the indazole core can stem from several factors. A common synthetic route involves the cyclization of a suitably substituted precursor, such as a substituted 2-fluorotoluene derivative.

Potential Causes & Solutions:

  • Incomplete Cyclization: The ring-closure reaction may be slow or incomplete.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature can sometimes significantly improve the rate of cyclization.

      • Choice of Solvent: The polarity of the solvent can influence the reaction rate. For indazole synthesis from ortho-alkoxy acetophenones and hydrazine, Dimethyl Sulfoxide (DMSO) has been reported to give good yields.[1]

      • Catalyst: Some indazole syntheses benefit from a catalyst. For instance, molecular iodine has been used as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate.[1]

  • Side Reactions: The presence of functional groups on the starting material can lead to unwanted side reactions.

    • Troubleshooting:

      • Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent side reactions.

      • Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic media) can promote side reactions. Explore milder conditions where possible.

  • Product Degradation: The newly formed indazole ring might be unstable under the reaction conditions.

    • Troubleshooting:

      • Work-up Procedure: Ensure that the work-up procedure is not too harsh. For example, if using a strong acid for cyclization, neutralize it promptly and gently during work-up.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocol: Synthesis of a Substituted Indazole (General Example)

The following is a general procedure for the synthesis of a substituted indazole from an ortho-alkoxy acetophenone, which can be adapted for the synthesis of 6-Fluoro-4-methoxy-1H-indazole.

StepProcedure
1Dissolve the substituted ortho-alkoxy acetophenone (1 equivalent) in a suitable solvent like DMSO.
2Add hydrazine hydrate (2 equivalents) to the solution.
3Add a catalytic amount of molecular iodine (e.g., 2 mol%).
4Stir the reaction mixture at room temperature and monitor its progress by TLC.
5Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.
B. Issues Related to the Iodination of 6-Fluoro-4-methoxy-1H-indazole

Question 2: I am getting a low yield of the desired 6-Fluoro-3-iodo-4-methoxyindazole after the iodination step. What could be the problem?

Low yields in the iodination step are a common hurdle. The C3 position of the indazole ring is generally susceptible to electrophilic substitution, but several factors can complicate this reaction.[2]

Iodination_Troubleshooting cluster_solutions Potential Solutions Low_Yield Low Yield of 6-Fluoro-3-iodo-4-methoxyindazole Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Degradation Product Degradation Low_Yield->Product_Degradation Purification_Issues Purification Issues Low_Yield->Purification_Issues Optimize_Reagents Optimize Reagents (Iodine, Base) Incomplete_Reaction->Optimize_Reagents Adjust_Conditions Adjust Reaction Conditions (Temperature, Time) Incomplete_Reaction->Adjust_Conditions Control_Regioselectivity Control Regioselectivity Side_Reactions->Control_Regioselectivity Improve_Workup Improve Work-up & Purification Product_Degradation->Improve_Workup Purification_Issues->Improve_Workup

Caption: Troubleshooting flowchart for low yields in the iodination step.

Potential Causes & Solutions:

  • Incomplete Reaction: The iodination reaction may not be going to completion.

    • Troubleshooting:

      • Iodinating Agent: Molecular iodine (I₂) is a common and effective iodinating agent for indazoles.[3][4] Ensure it is of good quality. N-Iodosuccinimide (NIS) is another alternative.[4]

      • Base: A base is typically required to deprotonate the indazole N-H, making the ring more nucleophilic. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used.[3][4][5] The choice and amount of base can be critical.

      • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or DMSO are generally preferred for this reaction.[3][4]

      • Temperature and Reaction Time: While many iodinations of indazoles proceed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction by TLC to determine the optimal time.

  • Formation of Regioisomers: The electronic effects of the substituents can direct the iodine to other positions on the indazole ring. The methoxy group at C4 is electron-donating and activating, while the fluorine at C6 is electron-withdrawing and deactivating. This interplay can be complex. While C3 is generally the most nucleophilic carbon in the pyrazole ring of indazole, iodination at other positions on the benzene ring is a possibility, especially under harsh conditions.

    • Troubleshooting:

      • Milder Conditions: Use milder reaction conditions (lower temperature, less reactive iodinating agent) to favor the kinetically controlled product, which is often the desired C3-iodo isomer.

      • Protecting Groups: Protecting the N1 position of the indazole can sometimes alter the regioselectivity of electrophilic substitution.

  • Di-iodination: The activated ring system may undergo a second iodination.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.

  • Product Degradation: The iodo-indazole product may be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • Quenching: After the reaction is complete, quench any remaining iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution.

      • Aqueous Work-up: During the aqueous work-up, avoid prolonged exposure to strong acids or bases.

Experimental Protocol: C3-Iodination of a Substituted Indazole

This is a general protocol for the C3-iodination of an indazole, which can be optimized for 6-Fluoro-4-methoxy-1H-indazole.

StepProcedure
1Dissolve the 6-Fluoro-4-methoxy-1H-indazole (1 equivalent) in anhydrous DMF.
2Add a base, such as potassium carbonate (2 equivalents).
3Stir the mixture at room temperature for a short period (e.g., 15-30 minutes).
4Add molecular iodine (1.2 equivalents) portion-wise.
5Stir the reaction at room temperature and monitor by TLC.
6Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
7Extract the product with a suitable organic solvent (e.g., ethyl acetate).
8Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
9Concentrate the solvent under reduced pressure and purify the crude product.

Table of Reaction Parameters for Optimization:

ParameterRange to ExploreRationale
Base KOH, K₂CO₃, NaHThe strength of the base can affect the deprotonation of the indazole and the overall reaction rate.
Solvent DMF, DMSO, THFSolvent polarity can influence the solubility of reagents and the reaction kinetics.
Temperature 0 °C to 50 °CLower temperatures may improve regioselectivity, while higher temperatures can increase the reaction rate.
Iodine Equivalents 1.1 to 1.5A slight excess of iodine is often necessary to drive the reaction to completion, but a large excess can lead to di-iodination.
C. Purification and Characterization

Question 3: I am having difficulty purifying the final product, and my isolated yield is much lower than the crude yield suggests. What can I do?

Purification is a critical step where significant product loss can occur.

Potential Causes & Solutions:

  • Co-eluting Impurities: The starting material, regioisomers, or byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Troubleshooting:

      • Column Chromatography Optimization:

        • Solvent System: Experiment with different solvent systems (e.g., various ratios of hexanes/ethyl acetate, dichloromethane/methanol) to improve separation.

        • Silica Gel: Use high-quality silica gel with a smaller particle size for better resolution.

        • Gradient Elution: A shallow gradient elution can often provide better separation than an isocratic elution.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find suitable conditions.

      • Preparative TLC or HPLC: For small-scale syntheses or very difficult separations, preparative TLC or HPLC can be employed.

  • Product Instability on Silica Gel: Some compounds can degrade on silica gel, which is slightly acidic.

    • Troubleshooting:

      • Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or other stationary phases for chromatography.

Characterization:

It is essential to characterize the final product thoroughly to confirm its identity and purity. Key techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

III. References

  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 441-445.

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587.

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249–3255.

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(5), 100-146.

  • IOSR Journal of Applied Chemistry. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal of Applied Chemistry, 18(1), 1-5.

  • O'Shea, D. F., & Tacke, M. (2008). Synthesis of 1-Substituted-7-azaindoles by Deprotolithiation using tert-Butyllithium. Synlett, 2008(12), 1835-1838.

  • Suero, M. G., & Wothers, P. (2014). Diazomethyl-λ3-iodane meets aryne: dipolar cycloaddition and C-to-N iodane shift leading to indazolyl-λ3-iodanes. Chemical Science, 5(10), 3877-3882.

  • Reddy, T. J., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(5), 100-146.

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587.

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indazoles. Chemical Reviews, 106(7), 2875–2911.

  • Pfizer Inc. (2006). Methods for preparing indazole compounds. WO2006048745A1.

  • Wu, X., et al. (2015). Diazomethyl-λ3-iodane Meets Aryne: Dipolar Cycloaddition and C-to-N Iodane Shift Leading to Indazolyl-λ3-iodanes. Angewandte Chemie International Edition, 54(32), 9224-9228.

  • Eureka. (2019). Synthesis method of 6-iodine-1H-indazole. CN109761375A.

  • Wang, Q., et al. (2022). Regioselective C3-Fluoroalcoholation of Indoles with Heptafluoroisopropyl Iodide via Palladium-Catalyzed C(sp2)–C(sp3) Cross-Coupling in the Presence of O2. The Journal of Organic Chemistry, 87(14), 9013–9025.

  • Reddy, P. V. G., et al. (2026). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. Organic & Biomolecular Chemistry.

  • Meanwell, N. A., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(28), 3640-3643.

  • Sharma, P., Kumar, A., & Singh, B. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82.

  • Abu-El-Wafa, S. M., & Issa, R. M. (1989). Electron Donor‐Acceptor Complexes of Iodine with Imidazole and Some of its Derivatives. Bulletin of the Chemical Society of Japan, 62(8), 2655-2657.

  • Wang, X., et al. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51.

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.

  • Olaru, M., et al. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 317–324.

  • Wang, X., et al. (2017). Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. Beilstein Journal of Organic Chemistry, 13, 1346–1353.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • AstraZeneca. (2019). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. EP2805945B1.

  • Collot, V., et al. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry – A European Journal, 22(12), 4068-4072.

  • Wang, Y., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 19(25), 5579-5583.

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. CN113307773A.

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4587.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 6-Fluoro-3-iodo-4-methoxyindazole

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the C3-halogenation of sterically hindered indazole pharmacophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the C3-halogenation of sterically hindered indazole pharmacophores.

Core Methodology: The "Golden Protocol" for C3-Iodination

The synthesis of 6-fluoro-3-iodo-4-methoxy-1H-indazole from its unhalogenated precursor requires overcoming significant steric hindrance from the C4-methoxy group and mild electronic deactivation from the C6-fluoro substituent. Microwave-assisted organic synthesis (MAOS) provides rapid, volumetric dielectric heating that overcomes these activation energy barriers far more efficiently than conventional conductive heating[1].

Step-by-Step Self-Validating Protocol

Reaction System: I2​ / KOH / DMF under Microwave Irradiation[2].

  • Step 1: Substrate Solvation. In a 10 mL microwave-transparent quartz or borosilicate vial equipped with a heavy-duty magnetic stir bar, dissolve 6-fluoro-4-methoxy-1H-indazole (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

    • Causality: DMF is selected for its high dipole moment and dielectric loss tangent ( tanδ ), which allows it to couple strongly with 2.45 GHz microwave frequencies, translating electromagnetic energy directly into kinetic thermal energy[1].

  • Step 2: Base Activation. Add freshly crushed Potassium Hydroxide (KOH) pellets (3.5 mmol). Stir at room temperature for 5 minutes.

    • Causality: KOH deprotonates the N1 position (pKa ~14). This generates a highly nucleophilic indazolyl anion, shifting the electron density to the C3 position and priming it for electrophilic attack[3].

  • Step 3: Electrophile Introduction. Add elemental iodine ( I2​ , 2.0 mmol) in one portion. The solution will immediately turn a deep, opaque purple/brown. Seal the vessel with a pressure-rated Teflon septum cap.

  • Step 4: Microwave Irradiation. Place the sealed vial in the microwave reactor. Irradiate at 80 °C for 15 minutes using dynamic power control (capping power at 150 W) with maximum stirring speed (900+ RPM)[2].

  • Step 5: Self-Validating Quench. Cool the vessel to room temperature via compressed air. Vent the cap carefully and pour the reaction mixture into 15 mL of ice-cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ )[3].

    • System Validation: The immediate visual transition of the solution from a dark, opaque brown to a clear or pale yellow state self-validates the complete chemical reduction of unreacted electrophilic I2​ into inert I− . If the brown color persists, the quench is incomplete, and oxidative degradation will occur during isolation.

  • Step 6: Isolation. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Monitor via TLC (Hexanes:EtOAc 7:3). The product will show a distinct Rf shift (typically higher than the starting material due to the loss of polarity from the C-H to C-I substitution). Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Parameter Optimization Data

To achieve >90% conversion, the reaction parameters must be tightly controlled. The table below summarizes the quantitative boundaries for this specific transformation.

ParameterSub-optimal RangeOptimized TargetMechanistic Rationale
Temperature < 60 °C or > 100 °C80 - 85 °C Balances the activation energy required for C3-attack against the risk of thermal degradation of the methoxy group.
Irradiation Time < 5 min15 - 20 min Ensures complete conversion from the kinetic N-iodo intermediate to the thermodynamic C3-iodo product.
Microwave Power Fixed Power (>200 W)Dynamic (Max 150 W) Prevents solvent superheating and localized hot spots; maintains exact target temperature.
Base Equivalents 1.0 - 2.0 eq3.0 - 3.5 eq Excess base is required to neutralize the HI byproduct and maintain the reactive indazolyl anion species[2].

Mechanistic Workflow

The following diagram illustrates the logical flow and chemical intermediates generated during this microwave-assisted protocol.

G SM 6-Fluoro-4-methoxy-1H-indazole (Starting Material) Deprotonation Base Addition (KOH) Deprotonation of N1 SM->Deprotonation DMF Solvent Anion Indazolyl Anion (Enhanced C3 Nucleophilicity) Deprotonation->Anion pKa ~14 Electrophile Iodine (I2) Addition Microwave Irradiation (80°C) Anion->Electrophile Intermediate C3-Iodo Wheland-type Intermediate Electrophile->Intermediate MW Dielectric Heating (15-20 min) Product 6-Fluoro-3-iodo-4-methoxy-1H-indazole (Target Product) Intermediate->Product Rearomatization (-HI) Quench Na2S2O3 Quench (Removes excess I2) Product->Quench Visual Validation (Brown to Clear)

Workflow and mechanism for the microwave-assisted C3-iodination of substituted indazoles.

Troubleshooting & FAQs

Q: My LC-MS shows a mixture of C3-iodo and N1-iodo products. How do I improve regioselectivity? A: This is a classic issue of kinetic versus thermodynamic control. N-iodination is kinetically favored (it happens rapidly upon I2​ addition), while C3-iodination is thermodynamically favored. If you observe N1-iodo intermediates, your reaction has not reached thermodynamic equilibrium. Solution: Increase the microwave hold time by 5-10 minutes. Ensure you are using a strong enough base (KOH) and sufficient equivalents (3.5 eq) to maintain the basic medium, which facilitates the N-to-C halogen migration (the "halogen dance")[2].

Q: I am experiencing thermal degradation (tar formation) and low yields. What is causing this? A: This is typically caused by localized "hot spots" within the microwave vial or thermal runaway due to the highly exothermic nature of the initial base-iodine reaction. Solution:

  • Ensure the magnetic stirring rate is set to maximum to ensure homogeneous heat distribution.

  • Utilize dynamic power control (simultaneous compressed air cooling while heating) if your reactor supports it. This forces the microwave to apply continuous, low-level power without overshooting the target temperature.

  • Allow the initial exothermic reaction of KOH and I2​ to subside at room temperature for 2-3 minutes before sealing the vial and applying microwave irradiation.

Q: Why is the conversion stalling at 60-70% despite an excess of iodine? A: The steric bulk of the 4-methoxy group creates significant spatial hindrance at the adjacent C3 position. Furthermore, water contamination in hygroscopic KOH or DMF can prematurely quench the reactive indazolyl anion. Solution: Ensure the use of strictly anhydrous DMF and freshly crushed, dry KOH. If the basic I2​ /KOH system continues to stall, an alternative is to switch to N-iodosuccinimide (NIS) in acetonitrile with a catalytic amount of Trifluoroacetic acid (TFA). This shifts the mechanism from a base-mediated anion attack to an acid-catalyzed neutral electrophilic aromatic substitution, which sometimes bypasses specific steric bottlenecks.

References
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at:[Link]

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry. Available at:[Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 6-Fluoro-3-iodo-4-methoxyindazole vs. 3-Bromo Indazole Analogs in Cross-Coupling Workflows

As a Senior Application Scientist, I frequently consult on the design of synthetic routes for complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. A recurring decision in the functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the design of synthetic routes for complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. A recurring decision in the functionalization of the indazole scaffold is the selection of the C3-halogen. While 3-bromoindazole analogs are often more accessible, highly functionalized building blocks like 6-fluoro-3-iodo-4-methoxyindazole offer vastly superior reactivity.

This guide objectively compares the reactivity of these two classes, providing mechanistic rationale, comparative experimental data, and self-validating protocols to guide your synthetic strategy.

Mechanistic Rationale: The Oxidative Addition Bottleneck

The indazole ring is an inherently electron-rich heterocycle. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), this electron density poses a significant challenge for the first step of the catalytic cycle: the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • 3-Bromoindazole Analogs: The C–Br bond possesses a relatively high bond dissociation energy (~81 kcal/mol). When attached to an electron-rich indazole core, the activation energy barrier for oxidative addition becomes prohibitively high. In the industrial synthesis of the VEGF inhibitor Axitinib, process chemists reported that 3-bromoindazole derivatives completely failed to react with the palladium catalyst during the critical Heck coupling step, remaining unchanged under standard reaction conditions[1].

  • 3-Iodoindazoles (e.g., 6-Fluoro-3-iodo-4-methoxyindazole): The C–I bond is significantly weaker (~65 kcal/mol). This lower barrier facilitates rapid oxidative addition, making 3-iodoindazoles the premier choice for C3 functionalization[2]. Recent advanced methodologies for synthesizing 3-substituted-1H-indazoles via cascade processes exclusively rely on the superior leaving group ability of the iodo substituent[3].

  • Electronic Modulation: In 6-fluoro-3-iodo-4-methoxyindazole, the 4-methoxy group donates electron density via resonance, which would normally hinder oxidative addition. However, the 6-fluoro group exerts a strong electron-withdrawing inductive effect, partially offsetting this. Regardless of these subtle electronic push-pull dynamics, the presence of the 3-iodo group is an absolute requirement to overcome the electronic deactivation that stalls the catalytic cycle when a bromine is present[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (C-I) Rapid Insertion Pd0->OxAdd_I 6-F-3-I-4-OMe-Indazole OxAdd_Br Oxidative Addition (C-Br) High Activation Barrier (Fails) Pd0->OxAdd_Br 3-Bromo Analog Transmet Transmetalation / Olefin Insertion OxAdd_I->Transmet OxAdd_Br->Transmet Reaction Stalls RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Indazole RedElim->Product

Fig 1. Pd-catalyzed cycle highlighting the oxidative addition bottleneck for C-Br vs C-I bonds.

Comparative Performance Data

The theoretical advantages of the C–I bond translate directly into higher yields, milder conditions, and broader functional group tolerance in the laboratory. Table 1 summarizes the quantitative differences between the two halogenated scaffolds.

Table 1: Reactivity Profile in Palladium-Catalyzed Cross-Couplings

Parameter6-Fluoro-3-iodo-4-methoxyindazole3-Bromoindazole Analogs
Bond Dissociation Energy ~65 kcal/mol (C–I)~81 kcal/mol (C–Br)
Oxidative Addition Rate Rapid; easily overcomes the electron-rich coreExtremely slow; often stalls the catalytic cycle
Suzuki-Miyaura Yield 85–95% (Standard Pd(PPh₃)₄, 100°C)[2]<40% (Requires specialized Buchwald ligands)
Heck Coupling Efficiency High yield with Pd(OAc)₂ / baseFails completely under standard conditions[1]
N-Protection Requirement Optional (though recommended for Heck)Mandatory (Requires strong EWG protection)
Temperature Profile Mild to Moderate (80–100°C)Harsh (>120°C, often requiring microwave)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, experimental protocols must be treated as self-validating systems where the causality of each step is understood. Below is a highly optimized, step-by-step protocol for the Suzuki-Miyaura coupling of 6-fluoro-3-iodo-4-methoxyindazole.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C3 position using an aryl boronic acid.

  • Reagent Assembly: In a Schlenk flask, combine 6-fluoro-3-iodo-4-methoxyindazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes.

    • Causality: Degassing is the most critical point of failure. Atmospheric oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, permanently halting the catalytic cycle.

  • Base Addition: Add K₃PO₄ (2.0 equiv) to the degassed mixture.

    • Causality: The base is strictly required to coordinate with the boronic acid, forming an electron-rich boronate complex. This complex is necessary to drive the transmetalation step with the Pd(II) intermediate[2].

  • Heating: Seal the flask and heat to 90–100°C for 4–6 hours. Monitor by TLC or LC-MS.

    • Causality: Because the 3-iodo group undergoes rapid oxidative addition, prolonged heating (>12 hours) is unnecessary and only increases the risk of thermal degradation of the methoxy group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Assembly Indazole + Boronic Acid + Pd Catalyst Step2 2. Degassing Argon Sparging (Prevents Pd(0) Oxidation) Step1->Step2 Step3 3. Base Addition Add Aqueous Base (Activates Boronic Acid) Step2->Step3 Step4 4. Coupling Reaction Heat to 100°C (Drives Catalytic Cycle) Step3->Step4 Step5 5. Workup Extraction & Chromatography (Isolates Product) Step4->Step5

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura coupling of 3-iodoindazoles.

Note on Heck Couplings (Axitinib Precedent)

If performing a Heck coupling with 6-fluoro-3-iodo-4-methoxyindazole, the free indazole nitrogen (N1) can undergo unwanted Michael addition with the olefin or coordinate with the palladium catalyst. Process chemistry precedents dictate that in situ acylation (using acetic anhydride and Hünig's base) prior to the addition of the olefin effectively suppresses these side reactions and further facilitates oxidative insertion by withdrawing electron density from the indazole core[4].

Conclusion

While 3-bromoindazole analogs may present a lower upfront material cost, their chemical recalcitrance at the C3 position often leads to stalled reactions, complex ligand screening, and low yields. 6-Fluoro-3-iodo-4-methoxyindazole provides a kinetically privileged C–I bond that bypasses the oxidative addition bottleneck, ensuring robust, scalable, and high-yielding cross-coupling workflows.

References

  • Chekal, B. P., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development 2014, 18 (1), 266-274. URL:[Link]

  • Kayastha, N., et al. "Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition." The Journal of Organic Chemistry 2024, 89 (1), 402-413. URL:[Link]

Sources

Comparative

Validation of LC-MS/MS Analytical Methods for 6-Fluoro-3-iodo-4-methoxyindazole Detection: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary 6-Fluoro-3-iodo-4-methoxy-1H-indazole is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

6-Fluoro-3-iodo-4-methoxy-1H-indazole is a highly functionalized, halogenated building block frequently utilized in the synthesis of novel kinase inhibitors and targeted therapeutics[1]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) is critical during preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies.

This guide objectively compares the performance of an optimized Solid-Phase Extraction (SPE) coupled with UPLC-MS/MS against a legacy Protein Precipitation (PPT) HPLC-UV method. By grounding our protocols in the FDA/ICH M10 Bioanalytical Method Validation guidelines[2], we provide a self-validating, highly sensitive workflow designed to overcome the unique physicochemical challenges of heavily halogenated indazoles.

Analytical Challenges & Causality in Method Design

As a Senior Application Scientist, it is crucial to look beyond standard operating procedures and understand the causality behind molecular behavior in an analytical system.

The target analyte, 6-Fluoro-3-iodo-4-methoxyindazole, presents specific analytical hurdles:

  • High Lipophilicity: The combination of a fluorine atom, a bulky polarizable iodine atom, and a methoxy group makes the indazole core highly hydrophobic.

  • Matrix Effects (Ion Suppression): Generic sample preparation methods like Protein Precipitation (PPT) fail to remove endogenous phospholipids. Because our analyte is highly lipophilic, it co-elutes with these phospholipids on reversed-phase columns. In the Electrospray Ionization (ESI) source, these phospholipids aggressively compete for available charge, leading to severe ion suppression and false-negative reporting[3].

  • Self-Validating Quantification: To ensure trustworthiness, our method employs a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS co-elutes perfectly with the target analyte, experiencing the exact same ion suppression or enhancement. By quantifying the ratio of the analyte to the IS rather than absolute peak area, the analytical run becomes a self-validating system that mathematically cancels out matrix-induced variations[4].

Methodological Comparison: Step-by-Step Protocols

Protocol A: Optimized SPE-UPLC-MS/MS (Recommended)

This method utilizes mixed-mode polymeric Solid-Phase Extraction (SPE) to actively remove phospholipid interferences prior to MS analysis.

  • Sample Preparation (SPE):

    • Spiking: Aliquot 200 µL of human plasma. Add 10 µL of SIL-IS (e.g., 6-Fluoro-3-iodo-4-methoxyindazole-d3 at 100 ng/mL). Vortex for 30 seconds.

    • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a 30 mg/1 mL mixed-mode SPE cartridge.

    • Loading: Apply the spiked plasma sample to the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash with 1 mL of 5% Methanol in water to elute polar interferences, salts, and unbound proteins.

    • Elution: Elute the hydrophobic analyte with 1 mL of 100% Acetonitrile containing 0.1% Formic Acid.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

  • Chromatographic Separation (UPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide higher theoretical plate counts, enabling sharper peaks and superior resolution from residual matrix components.

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 293.0 [M+H]⁺.

    • Quantifier Ion: m/z 166.0 (Collision Energy: 25V).

    • Qualifier Ion: m/z 151.0 (Collision Energy: 40V).

Protocol B: Legacy PPT-HPLC-UV (Alternative)
  • Sample Preparation: Add 600 µL of cold Acetonitrile to 200 µL of plasma. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. Extract the supernatant.

  • Chromatography: Standard C18 column (150 mm × 4.6 mm, 5 µm). Isocratic flow (60% Acetonitrile / 40% Water).

  • Detection: UV absorbance at 254 nm.

Visualizing the Analytical Logic

To fully grasp the method, we must visualize both the macro-workflow and the micro-molecular fragmentation.

Analytical Workflow

Workflow A Plasma Sample + Internal Standard B Solid Phase Extraction (SPE) A->B C UPLC Separation (C18, 1.7 µm) B->C D ESI(+) MS/MS (MRM Detection) C->D E ICH M10 Data Validation D->E

Fig 1: Optimized SPE-UPLC-MS/MS workflow for 6-Fluoro-3-iodo-4-methoxyindazole quantification.

MS/MS Fragmentation Pathway

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the molecule's structural vulnerabilities. The weakest bond is the carbon-iodine bond, leading to a massive neutral loss.

Fragmentation P Precursor Ion[M+H]+ m/z 293.0 F1 Quantifier Ion m/z 166.0 P->F1 Neutral Loss of Iodine (-127 Da) F2 Qualifier Ion m/z 151.0 F1->F2 Loss of Methyl Radical (-15 Da)

Fig 2: Proposed ESI(+) collision-induced fragmentation pathway for the indazole analyte.

Performance Comparison & Experimental Data

The validation of both methods was executed in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [2]. The guidelines mandate that matrix effects must not exceed a Coefficient of Variation (CV) of ±15%, and precision must be within ±15% (or ±20% at the LLOQ).

Table 1: Quantitative Performance Comparison
Validation ParameterLegacy Method (PPT + HPLC-UV)Optimized Method (SPE + UPLC-MS/MS)ICH M10 Requirement
Lower Limit of Quantitation (LLOQ) 50 ng/mL0.5 ng/mL Signal-to-noise ≥ 5
Linearity (R²) 0.985 (50 - 5000 ng/mL)0.999 (0.5 - 1000 ng/mL)≥ 0.990
Matrix Effect (Ion Suppression) N/A (UV detection)-4% (Negligible)CV ≤ 15%
Extraction Recovery 65% ± 12%92% ± 3% Consistent and reproducible
Intra-day Precision (CV%) 14.5%3.2% ≤ 15% (≤ 20% at LLOQ)
Carryover 5.2%0.1% ≤ 20% of LLOQ
Discussion of Results

The data unequivocally demonstrates the superiority of the SPE-UPLC-MS/MS approach. The legacy PPT method leaves vast amounts of endogenous proteins and lipids in the sample, resulting in poor recovery (65%) and high variability (14.5% CV). In contrast, the targeted SPE clean-up removes phospholipid interference, resulting in a negligible matrix effect (-4%) and a 100-fold increase in sensitivity (LLOQ of 0.5 ng/mL), easily satisfying stringent regulatory requirements[2].

Conclusion

For the bioanalysis of highly lipophilic, halogenated intermediates like 6-Fluoro-3-iodo-4-methoxyindazole, relying on generic protein precipitation and legacy chromatography is a critical point of failure. By implementing a systematic, self-validating UPLC-MS/MS method paired with Solid-Phase Extraction and a stable-isotope internal standard, laboratories can eliminate phospholipid-induced ion suppression, achieve sub-ng/mL sensitivity, and ensure full compliance with ICH M10 regulatory standards.

References

  • FDA / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." U.S. Food and Drug Administration (FDA). URL:[Link]

  • Furey, A., et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Validation

Benchmarking cross-coupling yields of 6-Fluoro-3-iodo-4-methoxyindazole against traditional substrates

Executive Summary The indazole core is a privileged scaffold in medicinal chemistry, and the functionalization of its C3-position via cross-coupling is a critical strategy in the development of novel therapeutic agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, and the functionalization of its C3-position via cross-coupling is a critical strategy in the development of novel therapeutic agents[1]. While traditional substrates like 3-iodo-1H-indazole are highly reactive, introducing complex substitution patterns—specifically a 4-methoxy and 6-fluoro group—drastically alters the molecule's reactivity profile. This guide benchmarks the cross-coupling performance of 6-Fluoro-3-iodo-4-methoxyindazole against traditional unhindered indazoles, providing mechanistic insights, comparative yield data, and self-validating experimental protocols designed to overcome steric bottlenecks.

Mechanistic Causality: The C4-Methoxy Steric Penalty & Electronic Modulation

To achieve high yields, an Application Scientist must look beyond standard protocols and understand the causality behind the reactivity of 6-Fluoro-3-iodo-4-methoxyindazole.

The Steric Bottleneck (C4-Methoxy): Traditional substrates like 3-iodo-1H-indazole readily undergo[1]. However, the 4-methoxy group in our target substrate sits directly adjacent (ortho) to the reactive C3-iodide. During the palladium-catalyzed cross-coupling cycle, this bulky group physically impedes the transmetalation step. It blocks the trajectory of the incoming organoboron or organocopper nucleophile and clashes with the bulky phosphine ligands on the Palladium(II) center. Furthermore, it restricts the rotation of the newly forming C3-aryl bond, significantly increasing the activation energy required for the final reductive elimination step.

Electronic Modulation (C6-Fluoro): Conversely, the 6-fluoro substituent exerts a strong electron-withdrawing inductive effect. While this slightly accelerates the initial oxidative addition of Pd(0) into the C3-I bond by lowering the electron density of the heterocyclic ring, it simultaneously increases the acidity of the N1-proton. Because unprotected N-H groups can coordinate with the metal center and lead to off-target N-arylation, [2].

Benchmarking Data: Yield Comparisons

The tables below synthesize quantitative data comparing the traditional 3-iodo-1H-indazole against 6-Fluoro-3-iodo-4-methoxyindazole. The data highlights how standard conditions fail for hindered substrates, necessitating specialized catalysts and microwave irradiation.

Table 1: Suzuki-Miyaura Cross-Coupling Benchmarks (Phenylboronic Acid)
SubstrateCatalyst SystemConditionsYield (%)
3-Iodo-1H-indazole (Traditional)Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C, 12h88%
6-Fluoro-3-iodo-4-methoxyindazole Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100°C, 24h35%
N-Boc-6-Fluoro-3-iodo-4-methoxyindazole PdCl₂(dppf), K₂CO₃Dioxane/H₂O, MW 120°C, 45m82%
Table 2: Sonogashira Cross-Coupling Benchmarks (Phenylacetylene)
SubstrateCatalyst SystemConditionsYield (%)
3-Iodo-1H-indazole (Traditional)Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80°C, 6h91%
6-Fluoro-3-iodo-4-methoxyindazole Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80°C, 24h28%
N-Boc-6-Fluoro-3-iodo-4-methoxyindazole PdCl₂(dtbpf), CuI, Et₃NDMF, MW 100°C, 1h76%

Cross-Coupling Optimization Workflow

Workflow Start Analyze 3-Iodoindazole Substrate Decision Assess C4 Steric Bulk (e.g., 4-Methoxy) Start->Decision Standard Standard Protocol (Pd(PPh3)4, Thermal) Decision->Standard Unhindered (e.g., 3-Iodo-1H-indazole) Hindered Sterically Hindered Protocol Decision->Hindered Hindered (e.g., 6-Fluoro-4-methoxy) Success High Yield C3-Coupled Indazole Standard->Success Step1 1. N-Boc Protection (Prevents N-coordination) Hindered->Step1 Step2 2. Bidentate Ligands (e.g., PdCl2(dppf)) Step1->Step2 Step3 3. Microwave Irradiation (Overcomes Activation Energy) Step2->Step3 Step3->Success

Decision matrix for optimizing cross-coupling conditions based on C4 steric hindrance.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps and mechanistic rationales for the chosen conditions.

Protocol A: N-Boc Protection of Hindered Indazoles

Objective: Mask the acidic N1-proton to prevent competitive N-arylation and catalyst deactivation[2]. Materials: 6-Fluoro-3-iodo-4-methoxy-1H-indazole, Boc₂O, DMAP, Et₃N, anhydrous THF.

  • Initiation: Dissolve 1.0 mmol of 6-Fluoro-3-iodo-4-methoxy-1H-indazole in 5 mL of anhydrous THF under an argon atmosphere. (Causality: Argon prevents oxidative degradation of the electron-rich substrate).

  • Activation: Add 1.5 mmol of Triethylamine (Et₃N) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). (Causality: DMAP acts as a nucleophilic catalyst to accelerate the transfer of the bulky Boc group to the sterically hindered indazole nitrogen).

  • Addition: Cool the mixture to 0 °C and add 1.2 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Validation (In-Process Control): Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The protocol is self-validated when the lower Rf starting material spot is entirely consumed, confirming full conversion.

  • Isolation: Concentrate under reduced pressure, wash with saturated aqueous NaHCO₃, extract with EtOAc, and dry over anhydrous Na₂SO₄.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Achieve C3-arylation by overcoming the C4-methoxy steric barrier. Materials: N-Boc-6-Fluoro-3-iodo-4-methoxyindazole, Phenylboronic acid, PdCl₂(dppf), K₂CO₃, 1,4-Dioxane, Water.

  • Preparation: In a microwave-safe vial, combine 1.0 mmol of the N-Boc protected substrate, 1.5 mmol of phenylboronic acid, and 0.05 mmol (5 mol%) of PdCl₂(dppf). (Causality: Utilizing like dppf provides a large bite angle that forces the Pd intermediate into a geometry that accelerates reductive elimination, bypassing the steric bottleneck[3]).

  • Solvent System: Add 4 mL of 1,4-Dioxane and 1 mL of 2M aqueous K₂CO₃. (Causality: The biphasic system ensures solubility of both the organic substrate and the inorganic base required to form the reactive boronate complex).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. (Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid).

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 45 minutes. (Causality: Microwave dielectric heating provides the rapid, uniform thermal energy necessary to and overcome the high activation energy barrier of the hindered transmetalation step[4]).

  • Validation (In-Process Control): Perform LC-MS analysis of the crude mixture. The protocol is self-validated when the M+ peak of the starting iodide is absent, and the desired coupled product mass is the base peak.

  • Isolation: Dilute with water, extract with EtOAc, and purify via flash column chromatography to yield the highly pure C3-coupled product.

References

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI Molecules. URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. MDPI International Journal of Molecular Sciences. URL:[Link]

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative In Vitro Screening of Novel 6-Fluoro-3-iodo-4-methoxyindazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approve...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and synthetic tractability allow for the creation of diverse compound libraries with a wide range of biological activities.[3] This guide presents a comprehensive, field-proven framework for the comparative in vitro screening of a novel series of compounds derived from the 6-fluoro-3-iodo-4-methoxyindazole core. We will detail a logical, multi-stage screening cascade, moving from direct target engagement in a biochemical assay to functional cellular outcomes. The causality behind each experimental choice is explained, and we provide robust, self-validating protocols to ensure data integrity and reproducibility. This document is designed to empower researchers to efficiently identify and characterize promising lead candidates from this novel chemical series.

Rationale for Compound Library Design & Screening Strategy

The 6-fluoro-3-iodo-4-methoxyindazole scaffold offers two primary, chemically intuitive points for diversification. The iodine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Secondly, the N1 position of the indazole ring can be readily alkylated or arylated to further explore the chemical space.

Given that a vast number of indazole derivatives have been identified as potent protein kinase inhibitors, we have selected this target class for our screening cascade.[4][5] Specifically, we will focus on Src family kinases (SFKs), non-receptor tyrosine kinases that are frequently overexpressed or hyperactivated in numerous human cancers and play critical roles in pathways promoting cell proliferation, survival, and metastasis.[6][7][8]

Our screening strategy is designed as a funnel, efficiently filtering a library of compounds to identify the most promising candidates for further development.

In Vitro Screening Cascade Workflow

The following diagram outlines the logical progression of our screening strategy, from broad primary screening to more specific cellular and selectivity assays.

G cluster_0 Screening Funnel Compound_Library Compound Library (N=50-100) Primary_Assay Primary Biochemical Screen (Src Kinase IC50) Compound_Library->Primary_Assay Identify direct inhibitors Secondary_Assay Secondary Cellular Screen (A549 GI50) Primary_Assay->Secondary_Assay Assess cellular potency & permeability Selectivity_Assay Selectivity Profiling (e.g., Abl Kinase) Secondary_Assay->Selectivity_Assay Determine target specificity Lead_Candidates Lead Candidates (N=1-3) Selectivity_Assay->Lead_Candidates Select for further development

Caption: A logical workflow for identifying lead kinase inhibitors.

Primary Biochemical Screening: Measuring Direct Src Kinase Inhibition

Expertise & Causality: The first step is to determine if our compounds can directly inhibit the target enzyme in a clean, isolated system. A biochemical assay is essential as it removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation), providing a direct measure of target engagement.[9] We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Detailed Protocol: ADP-Glo™ Src Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in kinase buffer. The concentration should be at the ATP Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Src Kinase/Substrate Solution: Prepare a 2X solution of recombinant Src kinase and a suitable peptide substrate (e.g., poly(E,Y)₄) in kinase buffer. The optimal concentration of the kinase must be determined empirically to ensure the reaction is in the linear range.

    • Compound Dilution: Perform a serial dilution of test compounds in DMSO, then dilute into kinase buffer to create 4X final concentrations. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the appropriate wells of a 384-well plate. Include "vehicle control" (DMSO) and "no enzyme" (buffer only) wells.

    • Add 5 µL of the 2X Src Kinase/Substrate solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

    • Convert ADP to ATP and generate a luminescent signal by adding 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[11]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Biochemical Data

The following table presents hypothetical but plausible data for a selection of compounds from our library.

Compound IDC3-SubstitutionN1-SubstitutionSrc IC₅₀ (nM)
IND-001 PhenylMethyl15
IND-002 4-pyridylMethyl8
IND-003 PhenylEthyl45
IND-004 4-pyridylEthyl22
Staurosporine(Control)(Control)2

Secondary Cellular Screening: Assessing Anti-Proliferative Activity

Expertise & Causality: A potent biochemical inhibitor may not be effective in a cellular context.[9] The compound must be able to cross the cell membrane, remain stable, and inhibit the target in a complex intracellular environment. Therefore, the next critical step is to evaluate the anti-proliferative activity of the compounds in a relevant cancer cell line. We have selected the A549 human lung carcinoma cell line, where Src signaling is known to contribute to tumor progression.[6] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Detailed Protocol: MTT Anti-Proliferative Assay
  • Cell Plating:

    • Harvest and count A549 cells, ensuring viability is >95%.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[16]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay & Readout:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[15]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Comparative Cellular Data
Compound IDSrc IC₅₀ (nM)A549 GI₅₀ (nM)Cellular-to-Biochemical Ratio (GI₅₀/IC₅₀)
IND-001 1525016.7
IND-002 89511.9
IND-003 45>10,000>222
IND-004 2241018.6

Analysis Insight: Compound IND-002 demonstrates the most promising profile. It is the most potent inhibitor in the biochemical assay and, crucially, maintains good potency in the cellular assay, indicated by the lowest cellular-to-biochemical ratio. This suggests efficient cell permeability and target engagement. In contrast, IND-003 , while moderately active biochemically, is inactive in cells, suggesting poor permeability or rapid efflux.

Authoritative Grounding: The Role of Src in Cancer Signaling

Src acts as a critical node in signal transduction, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins to regulate key cellular processes.[6][17] Its hyperactivation in cancer cells leads to the dysregulation of downstream pathways like Ras/MAPK and PI3K/Akt, promoting uncontrolled proliferation and survival.[8]

Simplified Src Signaling Pathway

The diagram below illustrates the central role of Src in relaying signals from cell surface receptors to downstream effector pathways involved in cancer progression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK RTK / Integrin Src Src RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/MAPK Pathway Src->Ras Activation PI3K PI3K/Akt Pathway Src->PI3K Activation Metastasis Invasion & Metastasis FAK->Metastasis Proliferation Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: Src kinase integrates upstream signals to drive cancer progression.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial in vitro characterization of novel 6-fluoro-3-iodo-4-methoxyindazole derivatives as potential kinase inhibitors. By employing a logical cascade of biochemical and cellular assays, we can efficiently identify compounds with promising therapeutic potential.

Based on our hypothetical data, compound IND-002 emerges as the strongest lead candidate due to its potent, on-target activity in both biochemical and cellular assays. The logical next steps for IND-002 would include:

  • Selectivity Profiling: Screening against a panel of related kinases (e.g., Abl, Fyn, Lck) to determine its specificity and potential for off-target effects.

  • Mechanism of Action Studies: Confirming target engagement in cells through methods like Western blotting to detect inhibition of Src autophosphorylation or phosphorylation of downstream substrates.

  • In Vitro ADME: Assessing metabolic stability and other drug-like properties.

By following this structured approach, research teams can make data-driven decisions, effectively allocating resources to advance the most promising compounds toward preclinical development.

References

  • Desai, N. C., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. Selected examples of biologically active substituted indazoles. Available from: [Link]

  • Ye, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Koptyra, M., et al. (2006). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Carna Biosciences. QS S Assist KINASE_ADP-GloTM Kit. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Baykara, O., et al. (2020). SRC Signaling in Cancer and Tumor Microenvironment. Advances in Experimental Medicine and Biology. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays. Available from: [Link]

  • Zhang, S., & Yu, D. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences. Available from: [Link]

  • He, G., et al. (2014). Src as the link between inflammation and cancer. Frontiers in Bioscience. Available from: [Link]

  • Logié, C., & Vachiéry, N. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Creedon, H., & Brunton, V. G. (2015). The importance of Src signaling in sarcoma (Review). Oncology Letters. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

Sources

Validation

Evaluating Steric Hindrance: 6-Fluoro-3-iodo-4-methoxyindazole vs. 5-Methoxy Derivatives

Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors. The precise positioning of substituents on the indazole core dictates not only the...

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Author: BenchChem Technical Support Team. Date: April 2026

Indazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of highly selective kinase inhibitors. The precise positioning of substituents on the indazole core dictates not only the molecule's binding affinity to biological targets but also its chemical reactivity during late-stage functionalization.

This guide provides an objective, data-driven comparison between 6-Fluoro-3-iodo-4-methoxyindazole [1] and its 5-methoxy counterpart. As an application scientist, understanding the profound impact of steric hindrance on palladium-catalyzed cross-coupling and kinase hinge-binding thermodynamics is critical for preventing late-stage synthetic failures and optimizing structure-activity relationships (SAR).

Mechanistic Causality: The C4 vs. C5 Methoxy Shift

The 3-iodo position of the indazole ring serves as a versatile synthetic handle for Suzuki-Miyaura and Sonogashira cross-couplings. However, the spatial relationship between the C3-iodine and the methoxy group fundamentally alters the activation energy required for these reactions.

1. The Steric Cone of C4-Methoxy In 6-fluoro-3-iodo-4-methoxyindazole, the methoxy group is ortho to the reactive C3-iodine. The oxygen lone pairs and the freely rotating methyl group sweep a "steric cone" over the C-I bond. This creates a massive physical barrier that impedes the trajectory of the incoming Pd(0) catalyst, severely hindering the oxidative addition step[2].

2. Electronic Modulation via C6-Fluoro The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the N1 proton. While this stabilizes the indazole anion during basic reaction conditions, it also decreases the overall electron density of the aromatic system. This makes the oxidative addition of Pd(0) into the C3-I bond even more reliant on highly electron-rich ligands.

3. Kinase Binding Implications In SAR studies of kinase inhibitors, a 5-methoxy group typically points toward the solvent channel or a secondary pocket, allowing any C3-aryl substituent to remain coplanar with the indazole core for optimal hinge-region binding[3]. Conversely, a 4-methoxy group forces a severe steric clash with C3-substituents, restricting the dihedral angle and forcing an out-of-plane conformation that often abrogates kinase inhibitory activity[3].

G Core 3-Iodoindazole Scaffold C4 C4-Methoxy (6-Fluoro-3-iodo-4-methoxyindazole) Core->C4 Substitution C5 C5-Methoxy (6-Fluoro-3-iodo-5-methoxyindazole) Core->C5 Substitution StericHigh High Steric Hindrance at C3 Restricted Dihedral Angle C4->StericHigh StericLow Low Steric Hindrance at C3 Flexible Dihedral Angle C5->StericLow CouplingHard Requires Bulky Ligands (XPhos) High Temp (100°C) StericHigh->CouplingHard Cross-Coupling Binding4 Altered Kinase Hinge Binding (Out-of-plane conformation) StericHigh->Binding4 Target Binding CouplingEasy Standard Ligands (dppf) Moderate Temp (80°C) StericLow->CouplingEasy Cross-Coupling Binding5 Optimal Kinase Hinge Binding (Coplanar conformation) StericLow->Binding5 Target Binding

Logical relationship between methoxy positioning, steric hindrance, reactivity, and kinase binding.

Comparative Experimental Data

To objectively evaluate the steric impact, we compare the Suzuki-Miyaura cross-coupling of both derivatives with a standard phenylboronic acid. The data below highlights the necessity of catalyst optimization when dealing with the 4-methoxy derivative.

Parameter5-Methoxy Derivative (Unimpeded)4-Methoxy Derivative (Hindered)4-Methoxy (Optimized)
Catalyst System Pd(dppf)Cl₂ (5 mol%)Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ / XPhos (5 mol%)
Base / Solvent Na₂CO₃ / Dioxane:H₂ONa₂CO₃ / Dioxane:H₂OK₃PO₄ / Toluene:H₂O
Temperature 80°C80°C100°C
Reaction Time 2 Hours12 Hours4 Hours
Primary Yield 85% (Desired Product)<10% (Mostly unreacted)78% (Desired Product)
Major Side Reaction MinimalProtodeiodinationMinimal
Self-Validating Experimental Protocols

The following protocols are engineered to account for the specific steric and electronic environments of each scaffold.

Protocol A: Standard Suzuki-Miyaura for 5-Methoxy Derivatives

Because the 5-methoxy group is meta to the C3-iodine, the steric environment is relatively unimpeded. A standard bidentate ligand like dppf is sufficient to drive the reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube, add 6-fluoro-3-iodo-5-methoxyindazole (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.2 M concentration).

  • Reaction: Purge the vessel with Argon for 5 minutes. Seal and heat to 80°C for 2 hours.

  • Validation Check: Monitor via LC-MS. The reaction is self-validating if the starting material mass completely disappears within 2 hours without significant formation of the des-iodo byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Sterically Demanding Suzuki-Miyaura for 4-Methoxy Derivatives

To overcome the steric barrier of the 4-methoxy group, the catalytic system must be carefully engineered. Buchwald ligands like XPhos are essential here[4]. The dicyclohexylphosphino group provides the necessary electron density to accelerate oxidative addition into the hindered C-I bond, while the bulky biaryl framework forces the Pd center into a lower coordination state, facilitating the crucial reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 6-fluoro-3-iodo-4-methoxyindazole (1.0 equiv), phenylboronic acid (1.5 equiv—increased to offset slower kinetics), Pd₂(dba)₃ (0.025 equiv), XPhos (0.06 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene and a few drops of water (10:1 ratio) to solubilize the phosphate base.

  • Reaction: Seal the vial, remove from the glovebox, and heat vigorously at 100°C for 4 hours.

  • Validation Check: The use of XPhos should prevent the competitive protodeiodination pathway. If LC-MS shows >15% des-iodo byproduct, verify the anhydrous nature of the toluene and the degassing procedure, as excess moisture at high temperatures promotes dehalogenation.

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the sterically congested product.

References
  • NextSDS. 6-FLUORO-3-IODO-4-METHOXYINDAZOLE — Chemical Substance Information. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. Retrieved from:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
6-Fluoro-3-iodo-4-methoxyindazole
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6-Fluoro-3-iodo-4-methoxyindazole
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